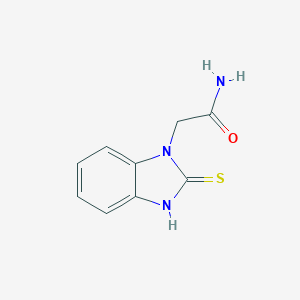![molecular formula C18H18N2O3 B250010 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole, also known as EE-1, is a synthetic compound that has been of interest to the scientific community due to its potential applications in medical research. EE-1 is a benzimidazole derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections.
Mécanisme D'action
The mechanism of action of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and growth. Additionally, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to induce apoptosis and inhibit cell proliferation. Inflammation is also reduced by 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole, as it inhibits the production of pro-inflammatory cytokines. Additionally, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to have antiviral activity against HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole is its potential as a therapeutic agent for various diseases. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to have low toxicity in animal studies, which is a promising sign for its potential use in humans.
One limitation of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration method for 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole.
Orientations Futures
There are several future directions for research on 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole in various types of cancer and to optimize its dosage and administration method.
Another area of interest is its potential as an anti-inflammatory agent. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has shown promising results in reducing inflammation in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Finally, there is potential for 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole to be developed as an antiviral agent. Studies have shown that 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has activity against HIV and HCV, and further research is needed to determine its potential as a therapeutic agent for viral infections.
Conclusion:
In conclusion, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole is a synthetic compound that has shown promising results in preclinical studies for its potential applications in medical research. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to have anti-cancer, anti-inflammatory, and antiviral properties, and further research is needed to determine its efficacy in clinical trials. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has advantages and limitations for lab experiments, and there are several future directions for research on 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole, including its potential as a therapeutic agent for cancer, inflammation, and viral infections.
Méthodes De Synthèse
The synthesis of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole involves the reaction of 1H-benzimidazole with 4-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as sodium hydride. The resulting product is then purified through column chromatography to obtain pure 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole. This synthesis method has been optimized to yield high purity and high yield of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole.
Applications De Recherche Scientifique
1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been extensively studied for its potential applications in medical research. Studies have shown that 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has also been studied for its potential antiviral activity against HIV and HCV.
Propriétés
Formule moléculaire |
C18H18N2O3 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
benzimidazol-1-yl-[4-(2-ethoxyethoxy)phenyl]methanone |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-11-12-23-15-9-7-14(8-10-15)18(21)20-13-19-16-5-3-4-6-17(16)20/h3-10,13H,2,11-12H2,1H3 |
Clé InChI |
FILADDBNVYFTBD-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)


![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B249960.png)
![8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249961.png)

![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)
![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)